2-Ethyl-4-thiophen-2-ylaniline
Description
2-Ethyl-4-thiophen-2-ylaniline is a substituted aniline derivative featuring a thiophene ring at the para position and an ethyl group at the ortho position of the aniline moiety. This structural motif combines aromatic amine reactivity with the electronic effects of thiophene, making it a candidate for applications in organic electronics, catalysis, and supramolecular chemistry.
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
2-ethyl-4-thiophen-2-ylaniline |
InChI |
InChI=1S/C12H13NS/c1-2-9-8-10(5-6-11(9)13)12-4-3-7-14-12/h3-8H,2,13H2,1H3 |
InChI Key |
VMFOQMMQKASTTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2=CC=CS2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-thiophen-2-ylaniline can be achieved through several methods:
Nitration and Reduction of Arenes: This classical method involves the nitration of an arene followed by reduction to form the corresponding aniline.
Direct Nucleophilic Substitution: This method involves the direct displacement of halogens in haloarenes at high temperatures.
Palladium-Catalyzed Amination: This modern method uses palladium catalysts to facilitate the amination of aryl halides.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the Paal-Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-thiophen-2-ylaniline undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to form the aniline.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-Ethyl-4-thiophen-2-ylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-4-thiophen-2-ylaniline involves its interaction with various molecular targets. The thiophene ring can participate in π-π stacking interactions, while the aniline group can form hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
a. Thiophene-Aniline Derivatives
- Synthesis of such derivatives often involves Suzuki-Miyaura couplings or Ullmann reactions, with yields ranging from 70–90% depending on substituents .
- 2-Methyl-4-thiophen-2-ylaniline: The methyl group at the ortho position may alter crystallinity compared to the ethyl analog. Purification methods like column chromatography (e.g., using 1:1 hexane/dichloromethane) are standard for such compounds, as seen in related thiophene systems .
b. Ethyl-Substituted Heterocycles
- 5-Ethylthiophene-2-carboxamide (from ): This compound, featuring an ethyl-thiophene backbone, was synthesized via acetylation and coupling reactions. Its characterization included NMR (δ 7.45–6.90 ppm for thiophene protons) and IR (C=O stretch at 1680 cm⁻¹), providing a benchmark for spectroscopic analysis of 2-Ethyl-4-thiophen-2-ylaniline .
Physicochemical Properties
Hypothetical data for 2-Ethyl-4-thiophen-2-ylaniline, inferred from similar compounds:
Electronic and Computational Insights
- Electronic Effects: The ethyl group may donate electron density via inductive effects, stabilizing the aniline moiety. Comparative DFT studies using methods like the Colle-Salvetti correlation-energy formula () could quantify HOMO-LUMO gaps, with thiophene rings typically exhibiting gaps of 3.5–4.5 eV .
- Solvent Interactions: Polarizable Continuum Model (PCM) calculations () predict enhanced solvation in polar aprotic solvents (e.g., THF) due to the thiophene’s polarizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
